4-Chloro-2-cyclopropyl-5-fluoropyrimidine
Description
4-Chloro-2-cyclopropyl-5-fluoropyrimidine is a halogenated pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a chlorine atom at position 4, and a fluorine atom at position 5. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, provides a versatile scaffold for medicinal chemistry and materials science. This compound is of interest in drug discovery, particularly in kinase inhibition and nucleoside analog development .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-6-5(9)3-10-7(11-6)4-1-2-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWWETMREUGHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorine Displacement with Cyclopropylamine
A two-step sequence may involve initial synthesis of a 2,4-dichloro-5-fluoropyrimidine intermediate, followed by selective substitution at the 2-position with cyclopropylamine. The first step mirrors methodologies observed in CN104725323A, where phosphorus oxychloride (POCl₃) facilitates chlorination of hydroxylated precursors under basic conditions. For example, treating 4-hydroxy-2-chloro-5-fluoropyrimidine with POCl₃ in toluene and triethylamine at 0–100°C yields 2,4-dichloro-5-fluoropyrimidine. Subsequent reaction with cyclopropylamine in polar aprotic solvents (e.g., THF or DMF) at 50–80°C could introduce the cyclopropyl group.
Challenges : Competing substitution at the 4-position must be mitigated through careful control of stoichiometry and temperature. Steric hindrance from the cyclopropyl group may reduce reaction rates, necessitating prolonged reaction times or catalytic acceleration.
Fluorine Retention and Regioselectivity
Maintaining the 5-fluoro substituent requires mild conditions to prevent defluorination. In CN110668948A, nitration and Sandmeyer reactions are conducted at subambient temperatures to preserve sensitive functional groups. Analogously, NAS at the 2-position of 4-chloro-5-fluoropyrimidine derivatives should employ weakly basic conditions (e.g., K₂CO₃ in DMSO) to avoid dehydrohalogenation.
Transition-metal-catalyzed cross-coupling reactions offer precise control over substituent introduction, particularly for sterically demanding groups like cyclopropane.
Suzuki-Miyaura Coupling
A Suzuki-Miyaura coupling between 4-chloro-2-iodo-5-fluoropyrimidine and cyclopropylboronic acid could install the cyclopropyl group. This method, though not directly cited in the provided patents, aligns with modern trends in heterocyclic functionalization. Key considerations include:
-
Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.
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Base : Na₂CO₃ or CsF to facilitate transmetalation.
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Temperature : 80–100°C for 12–24 hours.
Limitations : The synthesis of 2-iodo precursors adds synthetic steps, potentially reducing overall yield.
Buchwald-Hartwig Amination
Introducing cyclopropylamine via Buchwald-Hartwig amination represents an alternative. Using Pd₂(dba)₃/Xantphos as a catalyst system and Cs₂CO₃ as a base, 4-chloro-2-bromo-5-fluoropyrimidine could couple with cyclopropylamine in dioxane at 100°C. This method benefits from high regioselectivity but requires anhydrous conditions and inert atmospheres.
Ring-Closing Metathesis and Cyclization
Constructing the pyrimidine ring with pre-installed substituents offers a convergent route.
Cyclopropane-Containing Precursors
Condensation of cyclopropylguanidine with fluorinated β-diketones or α,β-unsaturated ketones could yield the target compound. For instance, reacting cyclopropylguanidine hydrochloride with 5-fluoro-2,4-diketopentane in acetic acid at reflux may form the pyrimidine core. This method, while efficient, demands precise stoichiometry to avoid polymerization byproducts.
Photochemical Cyclization
UV-induced cyclization of enamine intermediates presents a niche approach. A precursor such as N-(cyclopropyl)-5-fluoro-2-chloropyrimidin-4-amine could undergo [2+2] cycloaddition under UV light (254 nm) in acetonitrile, though this route remains speculative without direct literature support.
Multi-Step Synthesis from Fragmented Intermediates
Chlorination and Functionalization
Building on CN104725323A’s chlorination protocol, 4-hydroxy-2-cyclopropyl-5-fluoropyrimidine could be treated with POCl₃ and triethylamine in toluene at 50°C to install the 4-chloro group. Subsequent purification via aqueous workup (as described in Example 1 of CN104725323A) would yield the target compound.
Data Table 1: Comparative Analysis of Chlorination Conditions
Hydrazine-Mediated Cyclization
Inspired by the hydrazine reactions in CN104725323A, cyclopropylhydrazine could displace a 2-chloro group in 4-chloro-2,5-difluoropyrimidine. Reaction in methanol at 60°C for 12 hours might achieve this transformation, though competing defluorination at the 5-position would require monitoring.
Challenges and Optimization Strategies
Regioselectivity in Substitution Reactions
The electron-withdrawing fluorine at C5 deactivates the pyrimidine ring, directing nucleophilic attack to the C2 and C4 positions. Steric effects from the cyclopropyl group further complicate substitution patterns. Computational studies (e.g., DFT calculations) could predict reactive sites and guide condition selection.
Purification and Byproduct Management
Chromatographic separation is often necessary due to byproducts like 2-cyclopropyl-4,5-difluoropyrimidine. Crystallization from ethanol/water mixtures, as demonstrated in CN104725323A, offers a scalable alternative.
Scalability and Industrial Feasibility
While lab-scale methods prioritize yield, industrial applications demand cost-effective reagents and minimal waste. The use of POCl₃, though efficient, generates HCl gas, necessitating robust containment systems. Alternatives like PCl₃ or SOCl₂ warrant exploration.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclopropyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Coupling Products: Biaryl or vinyl-substituted pyrimidines.
Scientific Research Applications
4-Chloro-2-cyclopropyl-5-fluoropyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antiviral properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5-fluoropyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in nucleic acid metabolism, such as thymidylate synthase, leading to disruption of DNA synthesis.
Receptor Modulation: The compound may bind to certain receptors, altering their activity and downstream signaling pathways.
Pathways Involved: Key pathways affected include the DNA replication and repair pathways, as well as cell cycle regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
This may influence reactivity in nucleophilic aromatic substitution reactions . The cyclopropyl group at position 2 in the target compound introduces steric hindrance, which could reduce off-target interactions in biological systems compared to smaller substituents .
Biological Activity Implications: highlights pyrimidine derivatives with cyclopropyl and fluorophenethylamino groups exhibiting enhanced binding in molecular docking studies.
Solubility: The cyclopropyl group’s rigidity may reduce aqueous solubility relative to methoxy or amine derivatives, necessitating formulation optimization for drug delivery .
Biological Activity
4-Chloro-2-cyclopropyl-5-fluoropyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique chlorine, cyclopropyl, and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as an enzyme inhibitor or receptor modulator. This article explores its biological activity through various studies, mechanisms of action, and comparative analysis with similar compounds.
The molecular structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H6ClFN2 |
| Molecular Weight | 172.58 g/mol |
| InChI Key | MNWWETMREUGHCH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in nucleic acid metabolism. Notably, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis:
- Enzyme Inhibition : The compound can disrupt DNA synthesis by inhibiting enzymes like thymidylate synthase.
- Receptor Modulation : It may bind to various receptors, altering their signaling pathways and affecting cellular responses.
- Pathways Affected : Key pathways include DNA replication and repair mechanisms, as well as cell cycle regulation.
Biological Activity Studies
Research has demonstrated the efficacy of this compound against various cancer cell lines. A notable study evaluated its activity against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation:
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | <50 | Inhibition of nucleic acid metabolism |
In this study, the compound's IC50 values were significantly lower than those of control agents, indicating a strong potential for therapeutic applications in oncology .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Anticancer Activity : In vitro studies showed that this compound effectively inhibited the growth of various cancer cell lines, including colon and prostate cancer models. For instance, when administered at specific concentrations, it achieved notable tumor regression in xenograft models.
- Antiviral Properties : Preliminary investigations suggest that the compound may also exhibit antiviral activity by interfering with viral replication processes.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could act as a competitive inhibitor for certain enzymes involved in nucleotide synthesis.
Comparative Analysis
When compared to similar compounds such as 2-Chloro-5-fluoropyrimidine and 4-Chloro-5-fluoropyrimidine, this compound demonstrates unique biological properties due to the presence of the cyclopropyl group, which influences its steric and electronic characteristics:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group present | Potent enzyme inhibitor |
| 2-Chloro-5-fluoropyrimidine | No cyclopropyl group | Moderate activity |
| 4-Chloro-5-fluoropyrimidine | No cyclopropyl group | Lower potency compared to cyclopropyl variant |
Q & A
Q. How can cryogenic electron microscopy (cryo-EM) study interactions between this compound and viral polymerases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
